molecular formula C14H14N4O B3096575 5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline CAS No. 1286732-85-1

5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline

Cat. No.: B3096575
CAS No.: 1286732-85-1
M. Wt: 254.29
InChI Key: WYZISNYXUJFXTC-UHFFFAOYSA-N
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Description

5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features an imidazo[1,2-b]pyridazine core, which is a privileged structure in medicinal chemistry known for its ability to interact with various biological targets .

Preparation Methods

The synthesis of 5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline typically involves the following steps:

    Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and glyoxal.

    Methoxylation: Introduction of the methoxy group at the 6-position of the imidazo[1,2-b]pyridazine ring can be done using methanol in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like acetonitrile, bases such as potassium carbonate, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline involves its interaction with specific molecular targets, such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-9-3-4-10(7-11(9)15)12-8-18-13(16-12)5-6-14(17-18)19-2/h3-8H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZISNYXUJFXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 6-methoxy-2-(4-methyl-3-nitrophenyl)imidazo[1,2-b]pyridazine (0.5 g, 1.75 mmol) in ethanol (20 mL) and water (5 mL) containing AcOH (10.5 mmol) is added iron (0.491 g, 8.79 mmol). The mixture is heated at 80° C. for 4 hours, cooled, concentrated under reduced pressure, and sat. aqueous NaHCO3 (100 mL) is added. The mixture is extracted with EtOAc (3×50 mL), the organic layer is collected, dried over Na2SO4, filtered and concentrated to dryness. The crude product is purified via chromatography (hexanes to EtOAc) to afford the title compound (0.328 g, 73%) as a light yellow solid: Rf 0.21 (EtOAc); LCMS (m/z)=255.5 [M+H]+, tR=4.89 min. (10 min run).
Name
6-methoxy-2-(4-methyl-3-nitrophenyl)imidazo[1,2-b]pyridazine
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10.5 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.491 g
Type
catalyst
Reaction Step Two
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline
Reactant of Route 2
5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline
Reactant of Route 3
5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline
Reactant of Route 4
5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline
Reactant of Route 5
5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline
Reactant of Route 6
5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline

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